

# A Technical Guide to the Spectroscopic Data of 2-Acetyl-5-methylpyridine

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## Compound of Interest

Compound Name: 2-Acetyl-5-methylpyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Acetyl-5-methylpyridine**. Due to the limited availability of experimental spectra for this specific isomer, this guide incorporates predicted data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside experimental mass spectrometry data for the closely related isomer, 5-Acetyl-2-methylpyridine. This compilation is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

## Chemical Structure and Properties

- IUPAC Name: 1-(5-methylpyridin-2-yl)ethan-1-one
- Molecular Formula: C<sub>8</sub>H<sub>9</sub>NO<sup>[1]</sup>
- Molecular Weight: 135.16 g/mol <sup>[1]</sup>
- CAS Number: 13959-02-9 (for **2-Acetyl-5-methylpyridine**)

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: The following NMR data is predicted and should be used as a reference for experimental verification.

## **<sup>1</sup>H NMR (Proton NMR) Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.4	s	1H	H-6 (Pyridine)
~7.8	d	1H	H-4 (Pyridine)
~7.3	d	1H	H-3 (Pyridine)
~2.6	s	3H	-COCH <sub>3</sub> (Acetyl)
~2.4	s	3H	-CH <sub>3</sub> (Methyl)

## **<sup>13</sup>C NMR (Carbon NMR) Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~200	C=O (Acetyl)
~158	C-2 (Pyridine, C-COCH <sub>3</sub> )
~150	C-6 (Pyridine)
~138	C-4 (Pyridine)
~133	C-5 (Pyridine, C-CH <sub>3</sub> )
~122	C-3 (Pyridine)
~26	-COCH <sub>3</sub> (Acetyl)
~18	-CH <sub>3</sub> (Methyl)

## **Infrared (IR) Spectroscopy Data**

Note: The following IR data is predicted and should be used as a reference for experimental verification.

## Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3100	Medium	C-H stretch (aromatic)
~2920-2980	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (acetyl ketone)
~1580-1600	Strong	C=C/C=N stretch (pyridine ring)
~1450-1480	Medium	C-H bend (methyl)
~1360	Medium	C-H bend (acetyl)
~830	Strong	C-H out-of-plane bend

## Mass Spectrometry (MS) Data

Note: The following data is from the experimental mass spectrum of the isomer 5-Acetyl-2-methylpyridine and is expected to show a similar fragmentation pattern.

## Electron Ionization (EI) Mass Spectrum of 5-Acetyl-2-methylpyridine[2]

m/z	Relative Intensity (%)	Assignment
135	100	[M] <sup>+</sup> (Molecular Ion)
120	~80	[M - CH <sub>3</sub> ] <sup>+</sup>
92	~40	[M - COCH <sub>3</sub> ] <sup>+</sup>
65	~25	Pyridine ring fragment
43	~30	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra involves dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), and transferring the solution to a 5 mm NMR tube.

- $^1\text{H}$  NMR Acquisition: A standard single-pulse sequence is typically used on a 400 or 500 MHz spectrometer. Data is acquired with a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2] The number of scans can range from 8 to 16 for moderately concentrated samples.[2]
- $^{13}\text{C}$  NMR Acquisition: A standard proton-decoupled single-pulse experiment is commonly employed. The spectral width is typically set from 0 to 220 ppm. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (from 128 to several thousand) and a longer relaxation delay (2-5 seconds) are often necessary to achieve a good signal-to-noise ratio.[2]

## Fourier-Transform Infrared (FTIR) Spectroscopy

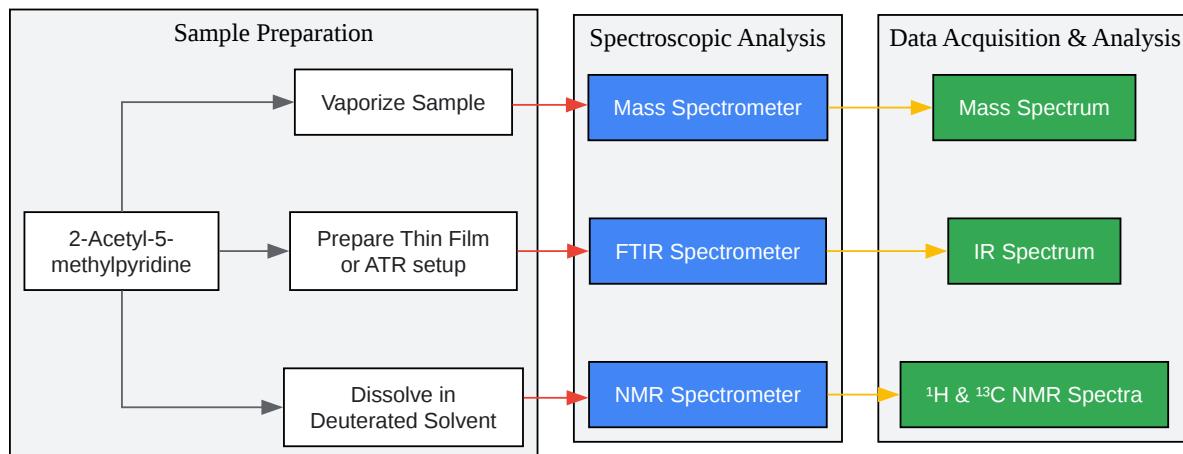
For solid samples, a common method is Attenuated Total Reflectance (ATR)-FTIR. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3] The spectrum is then obtained from the thin film on the plate. For liquid samples, a drop can be placed between two salt plates to create a thin liquid film.[3]

## Mass Spectrometry (MS)

For a volatile compound like **2-Acetyl-5-methylpyridine**, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[4] This causes ionization and fragmentation of the molecule. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ( $m/z$ ) ratio and detected.[5]

## Visualizations

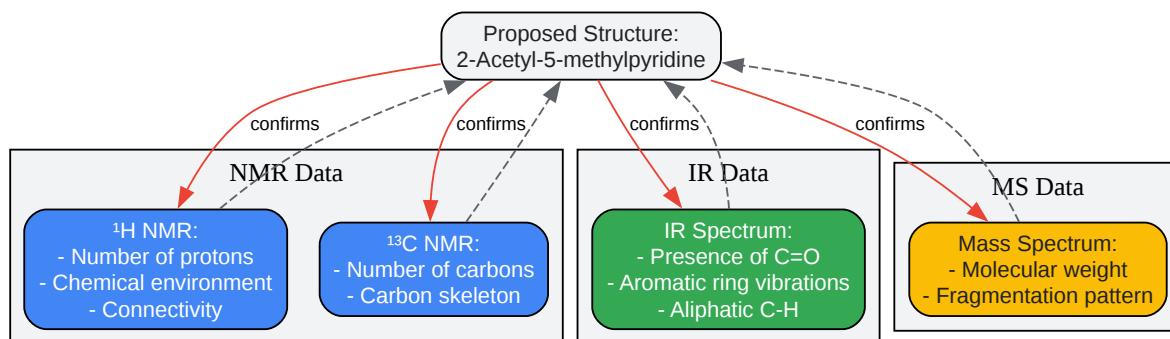
### Experimental Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of **2-Acetyl-5-methylpyridine**.

## Logical Relationship for Structural Elucidation



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Caption: Logical relationship of spectroscopic data for structural elucidation.

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